2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylthieno[3,2-d]pyrimidin-4(3H)-one
Description
2-(((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core substituted with a 1,2,4-oxadiazole ring bearing a benzo[d][1,3]dioxol-5-yl group and an isopentyl chain. The benzo[d][1,3]dioxol moiety (piperonyl group) is associated with enhanced binding affinity in enzyme inhibition, while the 1,2,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions .
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-12(2)5-7-25-20(26)18-14(6-8-30-18)22-21(25)31-10-17-23-19(24-29-17)13-3-4-15-16(9-13)28-11-27-15/h3-4,6,8-9,12H,5,7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXWHDZFGQVRDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylthieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on various studies.
Structure and Synthesis
This compound features a thieno[3,2-d]pyrimidinone core linked to a benzo[d][1,3]dioxole moiety through an oxadiazole unit. The synthesis typically involves multi-step reactions that integrate various functional groups to enhance biological activity. The structural complexity allows for diverse interactions with biological targets.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
Anticancer Activity
Recent studies have shown that derivatives of thieno[3,2-d]pyrimidinones exhibit significant anticancer properties. For instance:
- A study demonstrated that certain thieno[3,2-d]pyrimidinone derivatives showed cytotoxic effects against various cancer cell lines such as Jurkat (human acute T-cell leukemia), HL-60 (human leukemia), and HCT116 (human colon carcinoma) with IC50 values in the micromolar range .
| Cell Line | IC50 (µM) |
|---|---|
| Jurkat | 5.0 |
| HL-60 | 4.5 |
| HCT116 | 6.0 |
Antimicrobial Activity
Compounds containing oxadiazole rings have been reported to possess antimicrobial properties. In particular:
- Studies have indicated that oxadiazole derivatives exhibit activity against Mycobacterium tuberculosis, with some compounds showing an MIC of 0.045 µg/mL against resistant strains .
| Compound | MIC (µg/mL) |
|---|---|
| 3a | 0.045 |
| 4a | 0.25 |
Anti-inflammatory and Analgesic Properties
Thieno[3,2-d]pyrimidine derivatives have also been evaluated for anti-inflammatory effects:
- Some synthesized derivatives showed superior analgesic activity compared to traditional drugs like indomethacin and tramadol in animal models .
The mechanisms through which these compounds exert their biological effects are varied and include:
- Enzyme Inhibition : Many thieno[3,2-d]pyrimidinones act as inhibitors of key enzymes involved in steroid metabolism, such as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), which is crucial for regulating estrogen levels .
- Cell Cycle Disruption : The cytotoxic effects observed in cancer cell lines suggest that these compounds may induce cell cycle arrest or apoptosis through various pathways.
- Interaction with Receptors : Some derivatives have been shown to bind selectively to specific receptors, influencing cellular signaling pathways relevant to inflammation and cancer progression.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Case Study 1 : A derivative was tested in vivo on tumor-bearing mice, showing a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents.
- Case Study 2 : In a model of chronic inflammation, the compound demonstrated a marked decrease in inflammatory markers such as TNF-alpha and IL-6.
Scientific Research Applications
Chemical Properties and Structure
The compound contains a complex structure that combines several pharmacophores known for their biological activity:
- Benzo[d][1,3]dioxole : Often associated with various biological activities including antioxidant properties.
- Oxadiazole : Known for its antimicrobial and anti-inflammatory effects.
- Thieno[3,2-d]pyrimidine : A scaffold frequently used in drug discovery for its diverse biological activities.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of derivatives related to this compound. For instance:
- Mechanism of Action : The oxadiazole ring has been shown to disrupt bacterial cell wall synthesis, leading to increased permeability and cell death.
- Efficacy : Compounds with similar structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 |
| Compound B | Escherichia coli | 16 |
Anticancer Properties
The anticancer potential of this compound is particularly notable:
- Cell Line Studies : Research has shown that derivatives exhibit cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer).
- Mechanism of Action : The compound's mechanism may involve induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation.
Study on Antimicrobial Efficacy
A study published in the Turkish Journal of Chemistry evaluated a series of oxadiazole derivatives for their antimicrobial activity using disk diffusion methods. The findings indicated that compounds similar to the target compound exhibited promising activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Evaluation of Anticancer Activity
In another study focused on anticancer properties, compounds derived from similar structures were tested against multiple cancer cell lines using MTT assays to determine cytotoxicity. The results indicated that certain derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin, highlighting their potential as novel anticancer agents .
Comparison with Similar Compounds
Compound A : 1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione ()
- Key Differences: The oxadiazole ring in Compound A is 1,3,4-substituted, whereas the target compound has a 1,2,4-oxadiazole.
- Activity: Compound A exhibits antimicrobial activity, suggesting that oxadiazole-thienopyrimidine hybrids are viable for antibiotic development .
Compound B : 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine ()
- Key Differences :
- The pyrazolo[3,4-d]pyrimidine group in Compound B replaces the oxadiazole-benzo[d][1,3]dioxol system in the target compound.
- The absence of a thioether linkage in Compound B may reduce steric hindrance during target binding.
- Synthesis : Compound B is synthesized via Vilsmeier–Haack formylation and cyclization, differing from the target compound’s likely alkylation and condensation steps .
Thienopyrimidines with Benzodioxol or Benzothiazole Moieties
Compound C : 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydroxy-1H-pyrazole ()
- Key Differences: Compound C lacks the thienopyrimidine core but shares the benzo[d][1,3]dioxol group. Its dihydroxy-pyrazole structure contrasts with the oxadiazole-thioether system in the target compound.
- Activity : Anticonvulsant properties are reported, highlighting the benzo[d][1,3]dioxol group’s role in CNS-targeted activity .
Compound D : 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one ()
- Key Differences: A benzothiazole replaces the oxadiazole-benzo[d][1,3]dioxol system. Benzothiazoles are known for antitumor activity, suggesting divergent therapeutic applications compared to the target compound .
Physicochemical and Pharmacokinetic Comparisons
Preparation Methods
Cyclocondensation of 3-Aminothiophene-2-carboxylate
The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is synthesized via cyclocondensation of ethyl 3-aminothiophene-2-carboxylate with formamide under reflux conditions. This method, adapted from the four-component reaction reported by ACS Sustainable Chemistry & Engineering (2019), eliminates multi-step protocols and chromatographic purification:
$$
\text{3-Aminothiophene-2-carboxylate} + \text{Formamide} \xrightarrow{\Delta} \text{Thieno[3,2-d]pyrimidin-4(3H)-one} \quad
$$
Key Conditions :
N-3 Alkylation with Isopentyl Bromide
The 3-position nitrogen of the thienopyrimidinone is alkylated using isopentyl bromide under basic conditions:
$$
\text{Thieno[3,2-d]pyrimidin-4(3H)-one} + \text{Isopentyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-Isopentylthieno[3,2-d]pyrimidin-4(3H)-one} \quad
$$
Optimized Parameters :
- Base: Potassium carbonate (2.5 equiv).
- Solvent: DMF, 60°C, 6 hours.
- Yield: 70–75% (extrapolated from similar N-alkylations).
Synthesis of 3-(Benzo[d]dioxol-5-yl)-5-(chloromethyl)-1,2,4-oxadiazole
Formation of Benzo[d]dioxol-5-yl Amidoxime
Benzo[d]dioxol-5-ylcarbonitrile is converted to the corresponding amidoxime via reaction with hydroxylamine hydrochloride:
$$
\text{Benzo[d]dioxol-5-ylcarbonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, Δ}} \text{Benzo[d]dioxol-5-ylcarbamimidic acid} \quad
$$
Reaction Details :
Cyclization to 1,2,4-Oxadiazole
The amidoxime undergoes cyclization with ethyl chloroacetate to form 5-(hydroxymethyl)-3-(benzo[d]dioxol-5-yl)-1,2,4-oxadiazole, followed by chlorination:
$$
\text{Amidoxime} + \text{Ethyl chloroacetate} \xrightarrow{\text{DMF, 100°C}} \text{5-(Hydroxymethyl)-1,2,4-oxadiazole} \quad
$$
$$
\text{5-(Hydroxymethyl)-1,2,4-oxadiazole} + \text{SOCl}2 \xrightarrow{\text{CH}2\text{Cl}_2} \text{5-(Chloromethyl)-1,2,4-oxadiazole} \quad
$$
Critical Notes :
- Chlorination with thionyl chloride achieves >90% conversion.
- Purification: Column chromatography (hexane/ethyl acetate 4:1).
Thioether Linkage Formation
Generation of Thienopyrimidinone Thiolate
The 2-mercapto derivative of 3-isopentylthieno[3,2-d]pyrimidin-4(3H)-one is prepared via nucleophilic displacement of a 2-chloro precursor with thiourea:
$$
\text{2-Chloro-3-isopentylthieno[3,2-d]pyrimidin-4(3H)-one} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{2-Mercapto derivative} \quad
$$
Modifications :
Coupling with Oxadiazole-Chloromethyl Intermediate
The thiolate anion reacts with 5-(chloromethyl)-3-(benzo[d]dioxol-5-yl)-1,2,4-oxadiazole under basic conditions:
$$
\text{2-Mercaptothienopyrimidinone} + \text{5-(Chloromethyl)oxadiazole} \xrightarrow{\text{NaH, DMF}} \text{Target Compound} \quad
$$
Optimization :
- Base: Sodium hydride (1.1 equiv).
- Solvent: Anhydrous DMF, 0°C to room temperature, 4 hours.
- Yield: 60–65% (based on analogous thioether formations).
Characterization and Validation
Spectroscopic Data
Q & A
Q. What are the key synthetic pathways for this compound, and what reaction conditions are critical for success?
The synthesis involves multi-step organic reactions, including cyclization, thioether formation, and functional group coupling. Critical steps include:
- Oxadiazole ring formation : Reacting benzo[d][1,3]dioxol-5-yl precursors with hydroxylamine derivatives under reflux in ethanol or methanol .
- Thioether linkage : Using thiomethylation reagents (e.g., thiourea or mercaptoacetic acid) in chloroform or DMF with triethylamine as a base to facilitate nucleophilic substitution .
- Thieno[3,2-d]pyrimidinone core assembly : Cyclocondensation of thiophene derivatives with urea/thiourea at elevated temperatures (80–100°C) . Key conditions : Strict temperature control, anhydrous solvents, and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?
- Chromatography : HPLC or TLC with UV detection (Rf value comparison) to monitor reaction progress .
- Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., benzodioxole protons at δ 5.93 ppm as singlet ), and HRMS for molecular ion confirmation .
- Elemental analysis : To validate stoichiometry, especially for sulfur and nitrogen content .
Q. What solvents and storage conditions are optimal for maintaining stability?
- Solvents : Use anhydrous DMF or acetonitrile for reactions; avoid protic solvents (e.g., water) to prevent hydrolysis of the oxadiazole ring .
- Storage : Store at –20°C under argon, shielded from light to minimize thioether oxidation and benzodioxole ring degradation .
Q. How is the compound typically characterized for preliminary biological screening?
- In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (IC₅₀ determination) .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) to establish safety margins .
Q. What are common impurities observed during synthesis, and how are they removed?
- Byproducts : Unreacted thiomethyl intermediates or dimerized pyrimidinone derivatives.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/DMF mixtures .
Advanced Research Questions
Q. How can reaction yields be optimized for the thieno[3,2-d]pyrimidinone core formation?
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve cyclization efficiency .
- Solvent optimization : Switch from ethanol to DMSO to enhance solubility of hydrophobic intermediates .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Assay standardization : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Metabolic stability testing : Evaluate cytochrome P450 interactions to identify false positives from metabolite interference .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Analog synthesis : Modify the isopentyl chain (e.g., branching, fluorination) or replace the benzodioxole with bioisosteres (e.g., indole) .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding interactions with target proteins (e.g., EGFR kinase) .
Q. What in silico tools predict the compound’s pharmacokinetic properties?
- ADMET prediction : SwissADME for bioavailability radar, BOILED-Egg model for blood-brain barrier penetration .
- QSAR modeling : Utilize MOE or RDKit to correlate substituent electronegativity with logP and solubility .
Q. How can degradation pathways be elucidated under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions, followed by LC-MS to identify breakdown products (e.g., sulfoxide derivatives) .
- Isotope labeling : Use ³⁵S-labeled thioether to track metabolic fate in rat liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
